molecular formula C9H17NO2 B144619 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one CAS No. 136476-54-5

5,5-Dimethyl-4-propan-2-ylmorpholin-2-one

Cat. No. B144619
M. Wt: 171.24 g/mol
InChI Key: MQNFJSKLSPLXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-4-propan-2-ylmorpholin-2-one, also known as DMPM, is a heterocyclic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications.

Mechanism Of Action

The exact mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons and prevent seizures.

Biochemical And Physiological Effects

5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant properties in animal models of epilepsy, and has also been shown to reduce inflammation and pain in animal models of arthritis. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Advantages And Limitations For Lab Experiments

One advantage of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in lab experiments is its unique chemical structure, which allows for a variety of potential applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is its relatively complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for the use of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in scientific research. One area of interest is the development of new drugs that target the central nervous system, particularly for the treatment of epilepsy and other neurological disorders. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one may also have potential applications in the development of new chiral catalysts for asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one and its potential physiological effects.

Synthesis Methods

5,5-Dimethyl-4-propan-2-ylmorpholin-2-one can be synthesized through a multistep process starting with the reaction between 2-amino-2-methyl-1-propanol and ethylene oxide. The resulting product is then reacted with cyclopentanone to form the intermediate 4-hydroxymethyl-2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with morpholine in the presence of a catalyst to form 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one.

Scientific Research Applications

5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

136476-54-5

Product Name

5,5-Dimethyl-4-propan-2-ylmorpholin-2-one

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5,5-dimethyl-4-propan-2-ylmorpholin-2-one

InChI

InChI=1S/C9H17NO2/c1-7(2)10-5-8(11)12-6-9(10,3)4/h7H,5-6H2,1-4H3

InChI Key

MQNFJSKLSPLXFL-UHFFFAOYSA-N

SMILES

CC(C)N1CC(=O)OCC1(C)C

Canonical SMILES

CC(C)N1CC(=O)OCC1(C)C

synonyms

2-Morpholinone,5,5-dimethyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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